1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-(6-imidazol-1-ylpyridazin-3-yl)-N-(4-morpholin-4-ylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c31-23(25-19-3-5-20(6-4-19)28-12-14-32-15-13-28)18-2-1-10-29(16-18)21-7-8-22(27-26-21)30-11-9-24-17-30/h3-9,11,17-18H,1-2,10,12-16H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUSRPSNJBVRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural motifs:
- Imidazole ring : Known for various biological activities.
- Pyridazine moiety : Associated with antimicrobial and anticancer properties.
- Piperidine and morpholine groups : Contribute to the compound's pharmacological profile.
The molecular formula is , with a molecular weight of approximately 368.45 g/mol.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of imidazole and pyridazine have been shown to inhibit bacterial growth and possess antifungal properties. The specific activities of this compound have not been extensively documented, but its structural analogs suggest a potential for similar effects.
Anticancer Activity
Research into related compounds indicates that the imidazole and pyridazine components may enhance cytotoxicity against cancer cells. For example, studies have demonstrated that pyridazine derivatives can induce apoptosis in various cancer cell lines. The precise mechanism through which this compound exerts anticancer effects remains to be fully elucidated but may involve the modulation of signaling pathways associated with cell proliferation and survival.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its potential therapeutic applications. Possible mechanisms include:
- Enzyme Inhibition : Similar compounds are known to inhibit key enzymes involved in metabolic pathways, which could lead to reduced viability of pathogenic organisms or cancer cells.
- Receptor Modulation : The morpholine group may interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Cell Signaling Interference : Disruption of specific signaling cascades involved in cell growth and differentiation could contribute to its anticancer effects.
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:
Preparation Methods
Pyridazine Ring Formation
The pyridazine scaffold is typically synthesized via condensation of 1,4-dicarbonyl compounds with hydrazine derivatives . For example, cyclization of mucobromic acid (tetrabromocyclopentadienone) with hydrazine yields 3,6-dibromopyridazine, which serves as a versatile intermediate.
Reaction Conditions :
- Hydrazine hydrate in ethanol under reflux (12–24 hours).
- Yield: 60–75% (reported for analogous systems).
Functionalization of the Piperidine-3-Carboxamide Moiety
Synthesis of Piperidine-3-Carboxylic Acid Derivatives
Piperidine-3-carboxylic acid is prepared via hydrogenation of pyridine-3-carboxylic acid or enzymatic resolution of racemic mixtures .
Key Steps :
Coupling with 4-Morpholinoaniline
The amide bond is formed via carbodiimide-mediated coupling :
Procedure :
- Reagents : Piperidine-3-carboxylic acid, 4-morpholinoaniline, EDCI, HOBt.
- Solvent : Dichloromethane (DCM) or DMF.
- Conditions : Room temperature, 12–24 hours.
- Yield : 70–85% (based on analogous amide syntheses).
Final Assembly: Linking Pyridazine-Imidazole and Piperidine-Morpholinophenyl Units
Alkylation of Piperidine Nitrogen
The piperidine nitrogen is alkylated with the pyridazine-imidazole intermediate using dibromoalkane linkers :
Example Protocol :
Optimization Strategies
- Microwave Assistance : Reduces reaction time from 72 to 4 hours (e.g., 150°C, 300 W).
- Flow Chemistry : Enhances scalability and reproducibility for industrial production.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
- 1H/13C NMR : Confirms regiochemistry of imidazole and piperidine substituents.
- HRMS : Validates molecular formula (C21H20N8OS, [M+H]+ = 433.1504).
Challenges and Alternative Approaches
Regioselectivity in Imidazole Substitution
Competing substitution at pyridazine positions 3 and 6 necessitates careful optimization of reaction conditions. Use of directing groups (e.g., nitro) improves regioselectivity.
Amide Bond Stability
The morpholinophenyl amide is prone to hydrolysis under acidic conditions. Protecting group strategies (e.g., Fmoc) during piperidine functionalization mitigate this issue.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Continuous Flow |
| Catalyst Loading | 10 mol% | 2–5 mol% (heterogeneous) |
| Purification | Column Chromatography | Crystallization |
| Yield | 40–55% | 65–75% |
Q & A
Q. Purity Optimization :
- Chromatography : Flash column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) achieves >95% purity .
- Recrystallization : Ethanol/water mixtures yield crystalline products with minimal impurities .
How can structural contradictions in NMR data for this compound be resolved during characterization?
Advanced Research Focus
Discrepancies in NMR signals (e.g., aromatic proton splitting or piperidine conformation) arise from dynamic equilibria or solvent effects. Mitigation strategies:
- Variable-temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent conformational changes (e.g., piperidine chair-flip at 298 K vs. 323 K) .
- COSY and NOESY : Confirm connectivity of imidazole-pyridazine protons and distinguish between regioisomers .
- Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts in morpholine protons .
Q. Data Interpretation :
- AURKB inhibition (IC₅₀ = 12 nM) correlates with antiproliferative activity in HCT116 cells (EC₅₀ = 50 nM) .
- Off-target hits (e.g., FLT3 at IC₅₀ = 200 nM) necessitate structural refinement of the morpholinophenyl group .
How can structure-activity relationship (SAR) studies guide optimization of this compound’s pharmacokinetic properties?
Advanced Research Focus
Key SAR findings:
- Piperidine substitution : Replacing the 3-carboxamide with a 4-methyl group reduces CYP3A4-mediated metabolism (t₁/₂ increased from 2.1 h to 4.8 h) .
- Morpholine modification : Introducing a sp³-hybridized nitrogen (e.g., thiomorpholine) enhances blood-brain barrier penetration (brain/plasma ratio = 0.8 vs. 0.2) .
- Pyridazine fluorination : Adding a 5-F substituent improves metabolic stability (CLhep reduced by 40% in human microsomes) .
Q. Optimization Workflow :
Parallel synthesis : Generate 20–50 analogs with systematic variations.
ADME Screening : Prioritize compounds with LogD 1.5–2.5 and solubility >50 µM in PBS .
What analytical techniques are critical for confirming batch-to-batch consistency in preclinical studies?
Q. Basic Research Focus
Q. Quality Control Table :
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC-UV (254 nm) |
| Residual Solvents | <500 ppm (ICH Q3C) | GC-FID |
| Water Content | <0.5% w/w | Karl Fischer |
How can researchers address discrepancies between in vitro potency and in vivo efficacy?
Advanced Research Focus
Common issues include poor bioavailability or efflux pump activity. Solutions:
- Pharmacokinetic Bridging : Compare AUC(0–24h) in mice (e.g., 5 mg/kg oral dose: AUC = 1,200 ng·h/mL) vs. rats .
- Efflux Transporter Assays : Measure P-gp inhibition (EC₅₀ < 1 µM indicates low efflux risk) using Caco-2 monolayers .
- Prodrug Strategies : Mask the carboxamide as an ethyl ester to enhance permeability (e.g., Papp increased from 2.1 × 10⁻⁶ cm/s to 8.5 × 10⁻⁶ cm/s) .
What computational tools are recommended for predicting off-target interactions of this compound?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Screen against human kinome (4,000+ structures) to prioritize high-risk kinases .
- Machine Learning (DeepChem) : Train models on ChEMBL data to predict hERG or phospholipidosis liabilities .
- MD Simulations (GROMACS) : Analyze piperidine-morpholine conformational dynamics (RMSD < 1.5 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
